molecular formula C8H7NO3 B1604996 Benzo[d][1,3]dioxole-4-carboxamide CAS No. 69151-39-9

Benzo[d][1,3]dioxole-4-carboxamide

Cat. No. B1604996
CAS RN: 69151-39-9
M. Wt: 165.15 g/mol
InChI Key: UHJCPTUYASMZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Antitumor and Anticancer Applications

Benzo[d][1,3]dioxole-4-carboxamide derivatives have shown significant potential in cancer research, particularly in developing novel antitumor agents. For instance, benzo[d][1,3]dioxoles-fused 1,4-thiazepines, which merge two biologically active heterocyclic cores, exhibited remarkable antitumor activities. They were found to be potent against human cancer cell lines such as esophageal squamous cell carcinoma, with some compounds demonstrating better efficacy than traditional chemotherapy drugs like 5-Fluorouracil (Liqiang Wu et al., 2017).

Antimicrobial Activity

The incorporation of benzo[d][1,3]dioxole into various chemical structures has led to novel compounds with significant antimicrobial properties. For example, benzo[d][1,3]dioxole gathered pyrazole derivatives demonstrated excellent antifungal and antibacterial activities, outperforming several other synthesized compounds in efficacy (B. Umesha & Y. Basavaraju, 2014).

Photoinitiator for Free Radical Polymerization

In materials science, a derivative of benzo[d][1,3]dioxole was developed as a photoinitiator for free radical polymerization. This compound releases a photoactive molecule upon irradiation, which is capable of initiating polymerization of monomers. This application is significant in the development of new polymeric materials (Volkan Kumbaraci et al., 2012).

Anticonvulsant Properties

Benzo[d][1,3]dioxole derivatives have been explored for their potential anticonvulsant effects. Some studies have synthesized new compounds with this moiety and tested them for efficacy in preventing seizures, showing promising results in preliminary animal models (G. Prasanthi et al., 2013).

Detection of Heavy Metals

Benzo[d][1,3]dioxole-based compounds have been utilized in developing sensors for detecting heavy metals like lead. These sensors are based on electrochemical methods and can provide sensitive and selective detection of lead in various samples, which is crucial for monitoring environmental pollution and ensuring public health safety (M. M. Rahman et al., 2020).

properties

IUPAC Name

1,3-benzodioxole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJCPTUYASMZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988860
Record name 2H-1,3-Benzodioxole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69151-39-9
Record name 69151-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,3-Benzodioxole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 6
Benzo[d][1,3]dioxole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.